
Deanol acetamidobenzoate
Übersicht
Beschreibung
Deanol acetamidobenzoate is CNS stimulant. It can be caused elevated blood choline levels, can be used in Treatment of Choreiform Movement Disorders.
Biologische Aktivität
Deanol acetamidobenzoate, also known as dimethylaminoethanol acetamidobenzoate (DMAE), is a compound that has garnered attention for its potential biological activities, particularly in neurological and cognitive health. This article explores its mechanisms of action, therapeutic applications, and research findings, supported by various studies and case reports.
Deanol is recognized primarily for its role as a precursor to acetylcholine (ACh), a key neurotransmitter involved in numerous brain functions such as memory, learning, and muscle control. The compound is believed to enhance the synthesis of ACh in the brain, although the exact mechanism remains somewhat controversial. Research indicates that Deanol may compete with choline for uptake into the brain, potentially inhibiting the transport of choline across the blood-brain barrier (BBB) .
Key Mechanisms:
- Cholinergic Activity : Increases ACh levels in the brain.
- Blood-Brain Barrier Interaction : Competes with choline for uptake, affecting overall choline availability .
- Antioxidant Properties : Exhibits free-radical scavenging activity, contributing to its neuroprotective effects .
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Cognitive Enhancement : Studies suggest that Deanol may improve cognitive function and memory by increasing ACh levels .
- Treatment of Movement Disorders : Clinical trials have explored its efficacy in treating tardive dyskinesia and chorea. However, results have been mixed, with some studies finding no significant improvement in symptoms .
- Mood Disorders : As an antidepressant, Deanol has been considered for its potential to alleviate symptoms associated with depression .
Case Studies and Clinical Trials
- Tardive Dyskinesia :
- Schizophrenia :
- Cognitive Effects :
Summary of Biological Activity
Biological Activity | Effect | Evidence Level |
---|---|---|
Cholinergic precursor | Increases acetylcholine synthesis | Moderate |
Cognitive enhancement | Potential improvement in memory and learning | Mixed results |
Treatment of tardive dyskinesia | No significant effect observed | High (multiple studies) |
Antioxidant properties | Exhibits free-radical scavenging activity | Moderate |
Wissenschaftliche Forschungsanwendungen
Neurological Applications
Deanol is primarily noted for its role in treating conditions associated with cholinergic dysfunction. The following sections detail its applications in specific disorders.
Attention Deficit-Hyperactivity Disorder (ADHD)
Deanol has been investigated for its potential benefits in managing ADHD symptoms. While some anecdotal evidence suggests improvements in attention and cognitive function, clinical studies have yielded mixed results. A systematic review of available literature indicates that while deanol may enhance cognitive performance in some individuals, more rigorous trials are needed to establish its efficacy definitively .
Alzheimer's Disease
Research into deanol's effects on Alzheimer's disease has focused on its ability to enhance acetylcholine synthesis, a neurotransmitter significantly reduced in Alzheimer's patients. However, studies have shown limited effectiveness in improving cognitive function or slowing disease progression, necessitating further investigation into its role as a potential adjunct therapy .
Tardive Dyskinesia
Deanol's application in treating tardive dyskinesia—a movement disorder often resulting from long-term antipsychotic use—has been explored through various studies. One notable case involved a patient who experienced improvement in symptoms after deanol administration, suggesting it may help restore balance in the dopaminergic-cholinergic system . However, other studies have reported ineffectiveness in alleviating symptoms, indicating a need for more comprehensive research to clarify its role .
Huntington's Chorea and Other Movement Disorders
Deanol has been tested in patients with Huntington's chorea and other choreiform movements. In a double-blind study, it was administered alongside placebo to assess its impact on dyskinesia. The results indicated no significant improvement, prompting researchers to call for further trials with alternative cholinergic agents .
Cognitive Enhancement
Deanol is often marketed as a cognitive enhancer due to its purported effects on memory and mental clarity. Some studies have suggested that it may improve cognitive functions such as memory retention and focus, particularly when combined with other supplements like ginseng . However, the evidence remains inconclusive, with varying results across different populations.
Cosmetic Uses
In addition to its neurological applications, deanol has been explored for cosmetic purposes, particularly in anti-aging formulations. Preliminary studies suggest that topical application may reduce signs of aging by improving skin elasticity and firmness . However, robust clinical trials are necessary to substantiate these claims fully.
Summary of Findings
The following table summarizes key findings from various studies on the applications of this compound:
Application | Effectiveness | Key Findings |
---|---|---|
ADHD | Mixed | Some reports of cognitive enhancement; needs more rigorous trials |
Alzheimer's Disease | Limited | Minimal impact on cognitive function; further research required |
Tardive Dyskinesia | Mixed | Some improvement noted; other studies show ineffectiveness |
Huntington's Chorea | Ineffective | No significant effect observed; calls for further research |
Cosmetic Use | Promising but inconclusive | Potential benefits for skin elasticity; requires more clinical validation |
Eigenschaften
IUPAC Name |
4-acetamidobenzoic acid;2-(dimethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.C4H11NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(2)3-4-6/h2-5H,1H3,(H,10,11)(H,12,13);6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWZHJXJIIUEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O.CN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189880 | |
Record name | Deanol acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3635-74-3 | |
Record name | Deanol acetamidobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3635-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deanol acetamidobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003635743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cervoxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deanol acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(acetamido)benzoic acid, compound with 2-(dimethylamino)ethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEANOL ACETAMIDOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSQ17GL1CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: One study mentions Deanol acetamidobenzoate inhibiting the blood-brain barrier transport of choline. How does this relate to its proposed mechanism?
A: This finding adds complexity to the understanding of this compound's action. [] While it might increase acetylcholine precursors, it also appears to compete with choline for transport across the blood-brain barrier, potentially limiting its availability for acetylcholine synthesis in the brain. [] This dual action could explain why some studies failed to observe the expected increase in brain acetylcholine levels following this compound administration. [, ]
Q2: What were the main limitations observed in the studies investigating this compound's effectiveness for movement disorders?
A: Several limitations were evident. Many studies had small sample sizes, limiting the generalizability of their findings. [, , ] Some lacked standardized assessment methods for movement disorders, making it difficult to compare results across studies. [, ] The potential influence of placebo effects and the lack of consistent evidence for increased brain acetylcholine levels further complicate the interpretation of the results. [, , ]
Q3: Considering the research findings, what are the future directions for this compound research?
A: Future research should prioritize well-controlled, large-scale clinical trials with standardized outcome measures to clarify this compound's efficacy in various movement disorders. [, , , ] Investigating the drug's pharmacokinetics, including its interaction with the blood-brain barrier and its influence on choline metabolism, is crucial to understand its true impact on acetylcholine levels in the brain. [, ] Exploring alternative therapeutic avenues targeting the dopamine-acetylcholine imbalance, considering the complex nature of these disorders, is also essential. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.